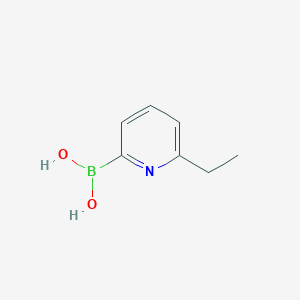
2-Chloro-4-methyloxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyloxazole-5-carboxamide is a heterocyclic compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol . This compound is primarily used in research and development settings and is not intended for human use . It is characterized by the presence of a chloro group, a methyl group, and a carboxamide group attached to an oxazole ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-4-methyloxazol-5-carboxamid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode umfasst die Reaktion von Ethyl-2-chlor-2-(hydroxyimino)acetat mit Dipolarophilen unter Mikrowellenbedingungen, um esterfunktionalisierte Isoxazole zu erhalten . Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren wie Kupfer (I) oder Ruthenium (II) für (3 + 2) Cycloadditionsreaktionen .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 2-Chlor-4-methyloxazol-5-carboxamid sind in der Literatur nicht gut dokumentiert. Es ist wahrscheinlich, dass die großtechnische Synthese ähnlichen Wegen wie die Laborsynthese folgen würde, mit Optimierungen hinsichtlich Ausbeute, Reinheit und Wirtschaftlichkeit.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Chlor-4-methyloxazol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlorgruppe kann durch andere Nucleophile substituiert werden.
Amidierungsreaktionen: Die Carboxamidgruppe kann an Amidierungsreaktionen mit Carbonsäuren teilnehmen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole.
Amidierungsreaktionen: Reagenzien wie 2,4,6-Tris-(2,2,2-trifluorethoxy)-[1,3,5]triazin (TriTFET) werden verwendet, um Carbonsäuren für die Amidierung zu aktivieren.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Zu den Produkten gehören Derivate, bei denen die Chlorgruppe durch andere funktionelle Gruppen ersetzt wird.
Amidierungsreaktionen: Zu den Produkten gehören Amide, die durch die Reaktion der Carboxamidgruppe mit Carbonsäuren gebildet werden.
Wissenschaftliche Forschungsanwendungen
2-Chlor-4-methyloxazol-5-carboxamid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: In Studien zur Enzyminhibition und Protein-Protein-Wechselwirkungen.
Medizin: Als Vorläufer bei der Synthese potenzieller pharmazeutischer Wirkstoffe.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der spezifische Wirkmechanismus von 2-Chlor-4-methyloxazol-5-carboxamid ist nicht gut dokumentiert. Seine Wirkungen werden wahrscheinlich durch Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren vermittelt. Das Vorhandensein der Chlor-, Methyl- und Carboxamidgruppen deutet auf potenzielle Wechselwirkungen mit verschiedenen biologischen Signalwegen hin.
Wirkmechanismus
The specific mechanism of action for 2-Chloro-4-methyloxazole-5-carboxamide is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The presence of the chloro, methyl, and carboxamide groups suggests potential interactions with various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Chlor-4-methyloxazol: Fehlt die Carboxamidgruppe.
4-Methyloxazol-5-carboxamid: Fehlt die Chlorgruppe.
2-Chlor-5-methyloxazol: Unterschiedliche Position der Methylgruppe.
Einzigartigkeit
2-Chlor-4-methyloxazol-5-carboxamid ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die ihm eine spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Das Vorhandensein sowohl einer Chlorgruppe als auch einer Carboxamidgruppe am Oxazolring unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C5H5ClN2O2 |
|---|---|
Molekulargewicht |
160.56 g/mol |
IUPAC-Name |
2-chloro-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C5H5ClN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |
InChI-Schlüssel |
YANFTURRSHIXSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-Diazaspiro[4.5]decan-4-amine](/img/structure/B11920806.png)

![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)

![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)

![6H-Furo[2,3-f]isoindole](/img/structure/B11920847.png)
![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)

![7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B11920859.png)
![7-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920866.png)
